S-(4-Methoxybenzyl)isothiourea hydrochloride
Overview
Description
S-(4-Methoxybenzyl)isothiourea hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2OS and its molecular weight is 232.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of S-(4-Methoxybenzyl)isothiourea hydrochloride is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in peripheral immune tolerance, contributing to maintain homeostasis by preventing autoimmunity or immunopathology that would result from uncontrolled and overreacting immune responses .
Mode of Action
This compound acts as an inhibitor of IDO1 . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Biochemical Pathways
IDO1 is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, this compound can affect this pathway, leading to a shortage of tryptophan. This shortage inhibits T lymphocytes division and accumulation of tryptophan catabolites induces T-cell apoptosis and differentiation of regulatory T-cells .
Result of Action
By inhibiting IDO1 and affecting the kynurenine pathway, this compound can have several effects at the molecular and cellular level. These include the inhibition of T lymphocytes division, induction of T-cell apoptosis, and differentiation of regulatory T-cells .
Biochemical Analysis
Biochemical Properties
S-(4-Methoxybenzyl)isothiourea hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme indoleamine 2,3-dioxygenase (IDO1). This enzyme is involved in the catabolism of tryptophan along the kynurenine pathway . This compound acts as an inhibitor of IDO1, thereby affecting the levels of tryptophan and its metabolites. This interaction has implications for immune regulation and the suppression of anti-tumor immunity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. By inhibiting IDO1, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The inhibition of IDO1 leads to an increase in tryptophan levels, which can affect T-cell proliferation and differentiation. Additionally, the accumulation of tryptophan catabolites can induce apoptosis in certain cell types . These cellular effects highlight the potential of this compound in modulating immune responses and influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. This compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition results in altered levels of tryptophan and its downstream metabolites, which can impact gene expression and cellular signaling pathways. The molecular mechanism of this compound underscores its potential as a therapeutic agent in conditions where IDO1 activity is dysregulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity on IDO1. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating immune responses and influencing metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit IDO1 activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression . It is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, this compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . This inhibition can impact metabolic flux and the levels of various metabolites, including kynurenine, anthranilic acid, and quinolinic acid. The modulation of these metabolic pathways by this compound has implications for immune regulation and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target enzyme, IDO1 . Additionally, the compound may bind to proteins within the cell, affecting its localization and accumulation. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IDO1 . The targeting of this compound to specific subcellular compartments may be influenced by post-translational modifications or targeting signals. The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and biochemical reactions.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl carbamimidothioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-12-8-4-2-7(3-5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNMUFKTLKVUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551871 | |
Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25985-08-4 | |
Record name | NSC67155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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